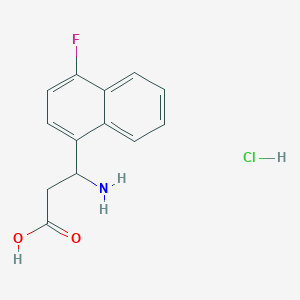
Fmoc-NH-PEG12-CH2CH2COOH
Overview
Description
Fmoc-NH-PEG12-CH2CH2COOH: is a polyethylene glycol (PEG) derivative that contains a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid. This compound is widely used in the synthesis of peptides and biomolecules due to its hydrophilic PEG spacer, which enhances solubility in aqueous media .
Mechanism of Action
Target of Action
Fmoc-NH-PEG12-CH2CH2COOH, also known as Fmoc-N-amido-PEG12-Acid, is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
It plays a crucial role in peptide synthesis by facilitating the controlled linking of amino acids through its functional groups. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Biochemical Pathways
As a linker in PROTACs, this compound indirectly influences the ubiquitin-proteasome system . This system is responsible for protein degradation within cells, and its manipulation allows for the selective degradation of disease-related proteins .
Pharmacokinetics
The hydrophilic peg spacer in the compound increases solubility in aqueous media , which could potentially enhance the bioavailability of the resulting PROTACs.
Result of Action
The primary result of the action of this compound is the formation of PROTACs . These PROTACs can selectively degrade target proteins, altering cellular processes and potentially leading to therapeutic effects .
Action Environment
The action of this compound is influenced by the chemical environment. For instance, the Fmoc group can be deprotected under basic conditions . Additionally, the compound’s hydrophilic PEG spacer increases its solubility in aqueous media , which could influence its efficacy and stability in different environments.
Biochemical Analysis
Biochemical Properties
Fmoc-NH-PEG12-CH2CH2COOH plays a crucial role in biochemical reactions. It is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Cellular Effects
Given its role in the synthesis of PROTACs , it can be inferred that it may influence cell function by modulating the levels of specific target proteins.
Molecular Mechanism
The molecular mechanism of this compound is primarily through its role as a linker in PROTACs . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-NH-PEG12-CH2CH2COOH typically involves the following steps:
Fmoc Protection: The amine group is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.
PEGylation: The protected amine is then reacted with polyethylene glycol (PEG) of desired length (PEG12 in this case) to form the PEGylated intermediate.
Carboxylation: The terminal hydroxyl group of the PEG chain is converted to a carboxylic acid using reagents like succinic anhydride
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent purification steps to ensure high purity and consistency. Techniques such as column chromatography and recrystallization are commonly employed .
Chemical Reactions Analysis
Types of Reactions:
Amide Bond Formation: The terminal carboxylic acid can react with primary amines in the presence of activators like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to form stable amide bonds
Common Reagents and Conditions:
Deprotection: Piperidine in DMF.
Amide Bond Formation: EDC or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Major Products:
Deprotection: Free amine derivative.
Amide Bond Formation: Amide-linked conjugates
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-NH-PEG12-CH2CH2COOH is used as a linker in solid-phase peptide synthesis (SPPS) to attach peptides to solid supports.
Biology:
Bioconjugation: The compound is used to conjugate biomolecules like proteins, peptides, and antibodies, enhancing their solubility and stability.
Medicine:
Drug Delivery: The PEGylation improves the pharmacokinetics of therapeutic agents by increasing their solubility and reducing immunogenicity.
Industry:
Comparison with Similar Compounds
Fmoc-NH-PEG8-CH2CH2COOH: Similar structure but with a shorter PEG chain (PEG8).
Fmoc-NH-PEG4-CH2CH2COOH: Even shorter PEG chain (PEG4).
Uniqueness:
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H65NO16/c44-41(45)9-11-47-13-15-49-17-19-51-21-23-53-25-27-55-29-31-57-33-34-58-32-30-56-28-26-54-24-22-52-20-18-50-16-14-48-12-10-43-42(46)59-35-40-38-7-3-1-5-36(38)37-6-2-4-8-39(37)40/h1-8,40H,9-35H2,(H,43,46)(H,44,45) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNHRDJTWNEGJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H65NO16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
840.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1952360-91-6 | |
| Record name | (Fmoc-amino)-PEG12-C2-Carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1R,2S,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B3028288.png)






![4-Fluoro-2H,3H-furo[2,3-b]pyridine](/img/structure/B3028301.png)


